molecular formula C7H21N3Si B1585068 三(二甲氨基)甲基硅烷 CAS No. 3768-57-8

三(二甲氨基)甲基硅烷

货号: B1585068
CAS 编号: 3768-57-8
分子量: 175.35 g/mol
InChI 键: AHKKZIUZTWZKDR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tris(dimethylamino)methylsilane: is an organosilicon compound with the molecular formula C7H21N3Si . It is a colorless liquid that is used in various chemical processes, particularly in the field of materials science and surface modification. The compound is known for its ability to form strong bonds with silicon dioxide surfaces, making it valuable in applications such as atomic layer deposition and surface functionalization.

科学研究应用

Tris(dimethylamino)methylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Materials Science: The compound is employed in atomic layer deposition processes to create thin films of silicon-containing materials on various substrates.

    Biology and Medicine: Tris(dimethylamino)methylsilane is used in the functionalization of surfaces for biomedical applications, such as the development of biosensors and drug delivery systems.

    Industry: It is utilized in the production of hydrophobic and hydrophilic coatings, as well as in the modification of surfaces to improve adhesion and durability.

作用机制

Target of Action

Tris(dimethylamino)methylsilane is primarily used as an organosilicon source for the deposition of various thin films . It targets silicon wafers (Si\SiO2) and modifies them, making it a key component in the production of semiconductors .

Mode of Action

Tris(dimethylamino)methylsilane interacts with its targets (silicon wafers) through a process known as Atomic Layer Deposition (ALD) . In this process, it reacts with Si\SiO2, resulting in the formation of thin films of Si oxynitride, carbonitride, nitride, and oxide .

Biochemical Pathways

The primary biochemical pathway affected by Tris(dimethylamino)methylsilane is the Atomic Layer Deposition (ALD) process . This process involves the sequential reaction of gaseous precursors with a substrate to create thin films. The downstream effects include the creation of multicomponent silicon-containing thin films .

Pharmacokinetics

While traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are not applicable to Tris(dimethylamino)methylsilane, it’s worth noting that this compound has a boiling point of 142 °C and a density of 0.838 g/mL at 25 °C . These properties impact its volatility and thus its bioavailability in the ALD process .

Result of Action

The result of Tris(dimethylamino)methylsilane’s action is the formation of thin films of Si oxynitride, carbonitride, nitride, and oxide on silicon wafers . These thin films are crucial in the manufacturing of semiconductors, impacting their electrical properties and overall performance .

Action Environment

The action of Tris(dimethylamino)methylsilane is influenced by environmental factors such as temperature and pressure . The depositions can be carried out at low substrate temperatures (<150°C) . Additionally, Tris(dimethylamino)methylsilane is air sensitive and reacts rapidly with moisture, water, and protic solvents , indicating that its efficacy and stability are highly dependent on the environment in which it is stored and used .

准备方法

Synthetic Routes and Reaction Conditions: Tris(dimethylamino)methylsilane can be synthesized through the reaction of chloromethylsilane with dimethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:

ClCH2Si(CH3)3+3(CH3)2NH(CH3)2NCH2Si(N(CH3)2)3+3HCl\text{ClCH}_2\text{Si(CH}_3\text{)}_3 + 3 \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{Si(N(CH}_3\text{)}_2\text{)}_3 + 3 \text{HCl} ClCH2​Si(CH3​)3​+3(CH3​)2​NH→(CH3​)2​NCH2​Si(N(CH3​)2​)3​+3HCl

Industrial Production Methods: In industrial settings, tris(dimethylamino)methylsilane is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process involves the continuous feeding of reactants and the removal of by-products to ensure a steady production rate.

化学反应分析

Types of Reactions:

    Oxidation: Tris(dimethylamino)methylsilane can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of silicon dioxide and other oxidation products.

    Reduction: The compound can also participate in reduction reactions, often involving the reduction of metal oxides to their corresponding metals.

    Substitution: Tris(dimethylamino)methylsilane can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles, such as halides and alkoxides, can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Silicon dioxide and dimethylamine.

    Reduction: Reduced metals and dimethylamine.

    Substitution: Substituted silanes and dimethylamine.

相似化合物的比较

    Tris(trimethylsilyl)silane: This compound is similar in structure but has trimethylsilyl groups instead of dimethylamino groups.

    Tris(dimethylamino)silane: This compound lacks the methyl group attached to the silicon atom, making it less reactive in certain applications.

    Bis(trimethylsilyl)amine: This compound has two trimethylsilyl groups and one amine group, offering different reactivity and applications.

Uniqueness: Tris(dimethylamino)methylsilane is unique due to its combination of dimethylamino groups and a methyl group attached to the silicon atom. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications, particularly in surface modification and thin-film deposition processes.

属性

IUPAC Name

N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKKZIUZTWZKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063176
Record name Heptamethylsilanetriamine
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Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-57-8
Record name N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine
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Record name Heptamethylsilanetriamine
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Record name Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl-
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Record name Heptamethylsilanetriamine
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Record name Heptamethylsilanetriamine
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Record name HEPTAMETHYLSILANETRIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tris(dimethylamino)methylsilane
Customer
Q & A

Q1: How does Tris(dimethylamino)methylsilane (TDMAMS) interact with silicon dioxide (SiO2) surfaces, and what are the downstream effects?

A1: TDMAMS demonstrates a strong affinity for silicon dioxide surfaces, effectively reacting with surface silanol groups (Si-OH) [, ]. This reaction forms a stable, self-limiting monolayer on the SiO2, significantly reducing the density of available silanol groups [, ]. This surface passivation has important implications for material properties and applications, particularly in areas like semiconductor manufacturing and surface modification [, ].

Q2: Beyond silicon dioxide, does TDMAMS react with other types of molecules?

A3: Yes, research indicates that TDMAMS reacts with diamines []. Interestingly, the reaction outcome is dependent on the diamine structure. With N,N′-dialkyldiamines, TDMAMS forms substituted 1,3,2-diazasilacycloalkanes, highlighting its ability to participate in ring-forming reactions []. Conversely, reactions with N-alkyldiamines yield polycyclic silazanes, demonstrating a structure-dependent reactivity profile []. This suggests TDMAMS could have applications beyond surface modification, potentially in organic synthesis as well.

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